molecular formula C22H20ClN3O3 B2933460 N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide CAS No. 728025-27-2

N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide

Cat. No.: B2933460
CAS No.: 728025-27-2
M. Wt: 409.87
InChI Key: YHPKPLLQADXQOV-UHFFFAOYSA-N
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Description

N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.87. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

The chemical synthesis and reactivity of compounds structurally related to N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide have been explored in various studies. These studies highlight the compound's potential applications in creating derivatives with varied biological activities. For instance, the synthesis of acylhydrazone compounds through the condensation process and further treatment to yield triazole derivatives has demonstrated effective antiurease and antioxidant activities (Sokmen et al., 2014). Similarly, the synthesis of thiazolopyrimidine derivatives and their evaluation for antinociceptive and anti-inflammatory properties provides a framework for developing novel therapeutic agents (Selvam et al., 2012).

Antimicrobial and Antioxidative Activity

Research into derivatives of furan-2-carboxamide has revealed significant antimicrobial and antioxidative potentials. The development and testing of benzimidazole/benzothiazole-2-carboxamides have shown promising antiproliferative activity in vitro and potent antioxidative capacity. Notably, specific derivatives have been identified as efficient antioxidants, offering a basis for further pharmaceutical development (Cindrić et al., 2019). This aligns with findings from other studies where novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines displayed significant in vitro antibacterial and antifungal activities, highlighting the compound's utility in addressing microbial resistance (Göker et al., 2005).

Synthetic and Photo-Physical Characteristics

The exploration of ESIPT (Excited State Intramolecular Proton Transfer) inspired fluorescent derivatives, including those related to furan-2-carboxamide, has contributed to our understanding of solvent polarity effects on absorption-emission properties. These studies offer valuable insights into the design of new materials for photophysical applications, underscoring the compound's relevance in the development of advanced optical materials (Padalkar et al., 2011).

Properties

IUPAC Name

N-[2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c23-16-7-9-17(10-8-16)28-15-13-26-19-5-2-1-4-18(19)25-21(26)11-12-24-22(27)20-6-3-14-29-20/h1-10,14H,11-13,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPKPLLQADXQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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